molecular formula C18H26N2O3S B5350965 1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-6-methyl-1,2,3,4-tetrahydroquinoline

1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-6-methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B5350965
M. Wt: 350.5 g/mol
InChI Key: SQAQFUBTZLQFMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives often involves innovative methodologies that enable the formation of complex structures. For instance, the synthesis of tetrahydroisoquinoline derivatives has been accomplished through cascade halosulfonylation reactions, indicating the potential for diverse functionalization strategies in related quinoline compounds (Zhu et al., 2016). Another approach involves the Pummerer-type cyclization to produce spiro[isoquinoline-4,4'-piperidine] derivatives, showcasing the versatility in crafting complex quinoline and piperidine fused systems (Liu et al., 2006).

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives can be elucidated through advanced spectroscopic methods. For example, X-ray crystallography and density functional theory (DFT) studies provide detailed insights into the geometry, electronic structure, and intermolecular interactions of quinolin-2(1H)-one compounds, which can be analogous to understanding the structure of the target compound (Fatma et al., 2017).

properties

IUPAC Name

(1-ethylsulfonylpiperidin-4-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-3-24(22,23)19-11-8-15(9-12-19)18(21)20-10-4-5-16-13-14(2)6-7-17(16)20/h6-7,13,15H,3-5,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAQFUBTZLQFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC3=C2C=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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